3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes cyclopropyl groups, an ethyl group, and a 4-methyl-1,2,5-oxadiazol-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine core.
Introduction of Cyclopropyl Groups: The cyclopropyl groups are introduced through a series of reactions, including cyclopropanation.
Attachment of the 4-Methyl-1,2,5-Oxadiazol-3-Ylmethyl Group: This step involves the reaction of the isoxazolo[5,4-b]pyridine core with a suitable reagent to introduce the 4-methyl-1,2,5-oxadiazol-3-ylmethyl group.
Final Coupling and Purification: The final step involves coupling the intermediate with ethylamine and subsequent purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclopropyl ketones, while reduction may yield reduced oxadiazole derivatives.
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in biological processes.
Modulating Receptors: The compound may interact with receptors on the cell surface, leading to changes in cellular signaling pathways.
Altering Gene Expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dicyclopropyl-N~4~-ethyl-N~4~-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide
- 3,6-Dicyclopropyl-N~4~-ethyl-N~4~-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of cyclopropyl groups and the 4-methyl-1,2,5-oxadiazol-3-ylmethyl group
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-3-24(9-15-10(2)21-27-22-15)19(25)13-8-14(11-4-5-11)20-18-16(13)17(23-26-18)12-6-7-12/h8,11-12H,3-7,9H2,1-2H3 |
InChI Key |
ZRAJGNCZJDWOOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5 |
Origin of Product |
United States |
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